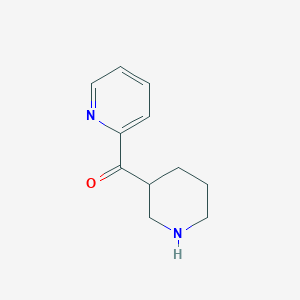

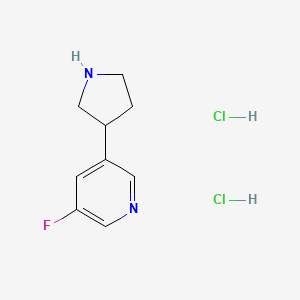

![molecular formula C18H21Cl2N3O3S B2392261 2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215707-26-8](/img/structure/B2392261.png)

2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenoxy group, an acetamido group, and a tetrahydrothieno[2,3-c]pyridine ring. These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups and overall structure. It might undergo reactions typical of amides, ethers, and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties would be influenced by its molecular structure .Aplicaciones Científicas De Investigación

Application in Pharmacology and Cancer Research

Summary of the Application

CBA is used as a small molecule inhibitor for TMEM206, a protein that conducts chloride ions across plasma and vesicular membranes . This protein has been reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells . The role of TMEM206 in acid-induced cell death in colorectal cancer cells was investigated .

Methods of Application or Experimental Procedures

The role of TMEM206 in acid-induced cell death was studied with CRISPR/Cas9-mediated knockout and FACS analysis . The pharmacology of TMEM206 was determined with the patch clamp technique .

Results or Outcomes

In colorectal cancer cells, TMEM206 is not a critical mediator of acid-induced cell death . CBA is a small molecule inhibitor of TMEM206 with an IC50 (half maximal inhibitory concentration) of 9.55 µM at low pH . At pH 6.0, the inhibition is limited . Despite this limitation, CBA is a potent inhibitor for functional studies at pH 4.5 and may be a promising scaffold for the development of future TMEM206 inhibitors .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[2-(4-chlorophenoxy)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3S.ClH/c1-2-22-8-7-13-14(9-22)26-18(16(13)17(20)24)21-15(23)10-25-12-5-3-11(19)4-6-12;/h3-6H,2,7-10H2,1H3,(H2,20,24)(H,21,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGYKDNHSNLNDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)

![Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2392180.png)

![2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2392181.png)

![Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2392184.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392190.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine](/img/structure/B2392192.png)